2-chloro-6-fluoro-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide
Description
Properties
IUPAC Name |
2-chloro-6-fluoro-N-[[8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClFN6O2/c1-9-21-17(27-24-9)10-4-3-7-25-13(22-23-15(10)25)8-20-16(26)14-11(18)5-2-6-12(14)19/h2-7H,8H2,1H3,(H,20,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQWGCUCMJDLSID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC=CN3C2=NN=C3CNC(=O)C4=C(C=CC=C4Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClFN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-chloro-6-fluoro-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide is a novel chemical entity that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
Key properties include:
- Molecular Weight: 397.84 g/mol
- CAS Number: Not specified in the search results but can be derived from its structure.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in cellular processes. The presence of the oxadiazole and triazole moieties suggests potential interactions with biological targets such as:
- Histone Deacetylases (HDACs): The compound may exhibit HDAC inhibitory activity, which is significant in cancer therapy as it can lead to the reactivation of tumor suppressor genes.
- Kinase Inhibition: The triazole structure may also interact with various kinases involved in signaling pathways that regulate cell proliferation and apoptosis.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound demonstrate significant anticancer properties. For instance:
- In vitro studies showed that related oxadiazole derivatives exhibited cytotoxic effects against various cancer cell lines (e.g., HeLa and MCF-7) with IC50 values in the micromolar range .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research indicates that derivatives containing oxadiazole rings possess broad-spectrum antibacterial and antifungal activities. For example:
- Minimum Inhibitory Concentration (MIC) tests have shown effective inhibition against Gram-positive and Gram-negative bacteria .
Case Studies
- Case Study on HDAC Inhibition:
- Anticancer Efficacy:
Data Tables
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from the Evidence
The following compounds share functional or scaffold similarities with the target molecule:
Functional Group and Pharmacophore Analysis
Triazolo-Pyridine vs. Triazolo-Pyridazine: The target compound’s triazolo[4,3-a]pyridine core (fused 5-6 bicyclic system) differs from the triazolo[4,3-b]pyridazine in CAS 872994-34-8, which has a 6-6 bicyclic structure. The XUZ ligand uses a triazolo[1,5-a]pyridine scaffold, which positions substituents differently, affecting steric interactions in binding pockets .
Substituent Effects: The 3-methyl-1,2,4-oxadiazole group in the target compound is electron-withdrawing and may improve metabolic stability compared to the cyano group in the XUZ ligand, which is smaller but highly polar . The thioether linkage in CAS 872994-34-8 introduces sulfur, which can influence redox properties and bioavailability .
Halogenation Patterns: Both the target compound and CAS 872994-34-8 feature 2-chloro-6-fluoro substitution on their benzamide moieties, suggesting a conserved pharmacophore for halogen bonding or hydrophobic interactions.
Hypothetical Activity and Selectivity
- Target Compound : The oxadiazole and triazolo-pyridine combination may favor kinase inhibition (e.g., JAK or EGFR families) due to planar heterocycles mimicking ATP’s adenine.
- CAS 872994-34-8 : The thioether and pyridazine scaffold might confer selectivity for bacterial enzymes or oxidative stress-related targets .
Q & A
Q. What are the key considerations for optimizing heterocyclization steps in the synthesis of triazolopyridine-oxadiazole hybrids?
The heterocyclization of intermediates (e.g., forming the [1,2,4]triazolo[4,3-a]pyridine core) requires precise control of reaction conditions. Evidence from similar syntheses highlights the use of anhydrous solvents (THF or dioxane) and trifluoroethyl acetate for fluoroacylation steps to stabilize reactive intermediates . Temperature optimization (reflux vs. room temperature) and stoichiometric ratios of reagents (e.g., sulfonyl hydrazides) are critical to minimize side products like uncyclized amines or over-acylated derivatives .
Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound’s structure?
- NMR : Use , , and NMR to confirm substitution patterns and fluorine integration. Aromatic protons in the benzamide and triazolopyridine moieties typically appear as distinct multiplets .
- XRD : Employ SHELX programs (e.g., SHELXL) for single-crystal refinement. SHELX is robust for small-molecule resolution, even with twinned data, and can handle disorder in the oxadiazole or triazole rings .
- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF can verify molecular weight, particularly for halogenated fragments .
Q. How can researchers mitigate challenges in purifying hygroscopic intermediates during synthesis?
Hygroscopic intermediates (e.g., chloromethyl derivatives) require inert atmosphere handling (N/Ar) and anhydrous solvents. Column chromatography with silica gel modified with 1–2% triethylamine improves separation of polar byproducts. Alternatively, recrystallization from ethyl acetate/hexane mixtures under controlled humidity is effective .
Advanced Research Questions
Q. What strategies are recommended for structure-activity relationship (SAR) studies targeting kinase inhibition (e.g., MET kinase)?
- Core Modifications : Replace the 3-methyl-1,2,4-oxadiazole with bioisosteres like 1,3,4-thiadiazole to assess electronic effects on binding affinity .
- Substituent Effects : Introduce electron-withdrawing groups (e.g., -CF) at the benzamide’s 2-chloro-6-fluoro positions to enhance hydrophobic interactions in kinase pockets .
- In Silico Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with MET’s ATP-binding domain, focusing on hydrogen bonding with hinge residues (e.g., Met1160) and π-π stacking with Tyr1230 .
Q. How should researchers address discrepancies in crystallographic data versus computational modeling predictions?
- Validation : Cross-validate XRD-derived bond lengths/angles with DFT calculations (e.g., B3LYP/6-31G* level). Discrepancies >0.05 Å may indicate crystal packing effects or software limitations in handling fluorine’s electronegativity .
- Refinement Tools : Use Olex2 or Phenix for iterative refinement, particularly if SHELXL fails to resolve disorder in the oxadiazole ring .
Q. What experimental design principles apply to optimizing multi-step synthetic pathways for this compound?
- DoE (Design of Experiments) : Apply factorial designs to screen variables (e.g., solvent polarity, catalyst loading). For example, optimize the alkylation of the triazole methyl group using KCO in DMF, varying temperature (25–60°C) and reaction time (4–24 hrs) .
- In-Line Analytics : Use LC-MS or ReactIR to monitor intermediates in real-time, reducing purification bottlenecks .
Q. How can solubility issues in biological assays be resolved without altering the compound’s pharmacophore?
- Formulation : Prepare stock solutions in DMSO (≤1% v/v) and dilute in PBS containing 0.1% Tween-80 to prevent aggregation .
- Prodrug Approach : Temporarily esterify the benzamide’s carbonyl group to enhance aqueous solubility, with enzymatic cleavage in vivo restoring activity .
Contradiction Analysis & Troubleshooting
Q. Why might biological activity data conflict between in vitro and in vivo models?
- Metabolic Stability : The oxadiazole ring may undergo hepatic oxidation, reducing bioavailability. Use microsomal stability assays (e.g., human liver microsomes) to identify vulnerable sites and introduce blocking groups (e.g., methyl at C3) .
- Protein Binding : High plasma protein binding (e.g., >95%) can limit free drug concentration. Measure unbound fraction via equilibrium dialysis and adjust dosing regimens .
Q. How to reconcile conflicting SAR data from analogous compounds in literature?
- Contextual Factors : Compare assay conditions (e.g., ATP concentrations in kinase assays). For example, IC values for MET inhibition vary significantly at 1 mM vs. 10 µM ATP .
- Scaffold Rigidity : Subtle differences in triazolopyridine conformation (e.g., boat vs. chair) due to oxadiazole substitution can alter binding kinetics. Perform conformational analysis via molecular dynamics simulations .
Methodological Resources
- Crystallography : SHELX-2018 for structure solution; CCDC deposition for validation .
- Synthetic Protocols : Refer to optimized procedures for analogous triazolopyridines in Eur. J. Med. Chem. (2010) and J. Org. Chem. (2022) .
- Computational Tools : Gaussian 16 for DFT, PyMol for binding site visualization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
